molecular formula C24H19N3O3S4 B14949976 (2Z,5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

(2Z,5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

Cat. No.: B14949976
M. Wt: 525.7 g/mol
InChI Key: DYTOQXCDFMGDTP-RSFSRFMPSA-N
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Description

The compound (2Z,5Z)-3-ALLYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-3’-PHENYL-2’-THIOXO-2,5’-BI-1,3-THIAZOLIDINE-4,4’-DIONE is a complex organic molecule featuring multiple functional groups, including thiazolidine, benzothiazole, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-3-ALLYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-3’-PHENYL-2’-THIOXO-2,5’-BI-1,3-THIAZOLIDINE-4,4’-DIONE typically involves multi-step organic reactions. One possible synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of o-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Thiazolidine Ring Formation: The thiazolidine ring can be formed by reacting a thiol with an α-halo carbonyl compound.

    Coupling Reactions: The benzothiazole and thiazolidine intermediates can be coupled using a suitable cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired product.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-3-ALLYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-3’-PHENYL-2’-THIOXO-2,5’-BI-1,3-THIAZOLIDINE-4,4’-DIONE: can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfone or sulfoxide.

    Reduction: The benzothiazole ring can be reduced to form a dihydrobenzothiazole derivative.

    Substitution: The allyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfone or sulfoxide derivatives, while reduction of the benzothiazole ring can produce dihydrobenzothiazole compounds.

Scientific Research Applications

(2Z,5Z)-3-ALLYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-3’-PHENYL-2’-THIOXO-2,5’-BI-1,3-THIAZOLIDINE-4,4’-DIONE: has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Investigation of its properties as a potential component in organic electronic devices or as a precursor for the synthesis of novel materials.

    Organic Synthesis: Utilization as a building block for the synthesis of more complex molecules with potential biological or industrial applications.

Mechanism of Action

The mechanism of action of (2Z,5Z)-3-ALLYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-3’-PHENYL-2’-THIOXO-2,5’-BI-1,3-THIAZOLIDINE-4,4’-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z,5Z)-3-ALLYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-3’-PHENYL-2’-THIOXO-2,5’-BI-1,3-THIAZOLIDINE-4,4’-DIONE: can be compared with other thiazolidine and benzothiazole derivatives, such as:

Uniqueness

The uniqueness of (2Z,5Z)-3-ALLYL-5-(5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-3’-PHENYL-2’-THIOXO-2,5’-BI-1,3-THIAZOLIDINE-4,4’-DIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H19N3O3S4

Molecular Weight

525.7 g/mol

IUPAC Name

(2Z,5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H19N3O3S4/c1-4-12-26-20(28)18(22-25(2)16-13-15(30-3)10-11-17(16)32-22)33-23(26)19-21(29)27(24(31)34-19)14-8-6-5-7-9-14/h4-11,13H,1,12H2,2-3H3/b22-18-,23-19-

InChI Key

DYTOQXCDFMGDTP-RSFSRFMPSA-N

Isomeric SMILES

CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(/C(=C/4\C(=O)N(C(=S)S4)C5=CC=CC=C5)/S3)CC=C

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=C4C(=O)N(C(=S)S4)C5=CC=CC=C5)S3)CC=C

Origin of Product

United States

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